![molecular formula C15H9Cl2N3OS B3134216 N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 400077-96-5](/img/structure/B3134216.png)
N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, also known as DCTA, is a chemical compound that has potential applications in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Transformation of Derivatives
The compound N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, due to its structure that includes a 1,3-thiazole ring, is relevant to the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles. These derivatives exhibit a range of biological activities including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The synthesis methods involve metallic derivatives of imidazole and phosphorus halides, among others, and these compounds are a part of many natural molecules and synthetic drugs (Abdurakhmanova et al., 2018).
Role in Optical Sensors
Pyrimidine derivatives, closely related to the pyridinyl part of the molecule, are utilized as exquisite sensing materials and have a range of biological and medicinal applications. These derivatives form both coordination and hydrogen bonds, making them suitable for use as sensing probes. The paper highlighted various pyrimidine-based optical sensors and acknowledged the biological significance of such compounds (Jindal & Kaur, 2021).
Antitumor Activity
Imidazole derivatives, another structurally similar group to the pyridinyl part of the compound, are known for their antitumor activity. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have been studied for their antitumor properties. The structures under consideration are not only significant for new antitumor drugs but also for synthesizing compounds with various biological properties (Iradyan et al., 2009).
Optoelectronic Applications
Quinazolines and pyrimidines, compounds structurally related to the chemical of interest, are utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for developing novel materials like organic light-emitting diodes (OLEDs) and colorimetric pH sensors. These compounds also show potential as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-14(21)13-8-22-15(20-13)9-1-3-18-4-2-9/h1-8H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLVPEVALUISAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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